Chondroitin disaccharide deltadi-6S disodium

Description

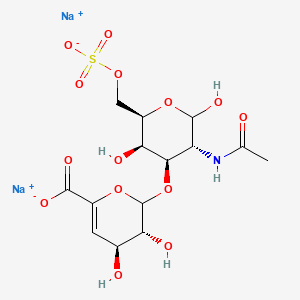

Disodium 2-acetamido-2-deoxy-3-O-(4-deoxy-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-galactopyranose (CAS 149368-04-7) is a sulfated disaccharide derivative critical in glycosaminoglycan (GAG) research. Its structure comprises a D-galactopyranose residue sulfated at the 6-O position and linked via a 3-O-glycosidic bond to a 4-deoxy-L-threo-hex-4-enopyranuronosyl moiety, an unsaturated uronic acid derivative. This compound, also termed chondroitin disaccharide di-UA2S disodium salt, is used to study GAG degradation pathways and enzyme interactions due to its structural mimicry of chondroitin sulfate fragments .

Key features:

- Molecular formula: C₁₄H₁₉NNa₂O₁₄S

- Stereochemistry: 7 defined stereocenters.

- Functional groups: Sulfonate (6-O), acetylated amine (2-acetamido), and an α,β-unsaturated uronic acid (4-deoxy-L-threo-hex-4-enopyranuronosyl).

Properties

CAS No. |

136132-72-4 |

|---|---|

Molecular Formula |

C14H19NNa2O14S |

Molecular Weight |

503.3 g/mol |

IUPAC Name |

disodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C14H21NO14S.2Na/c1-5(17)15-6(3-16)12(10(20)8(19)4-27-30(24,25)26)29-14-11(21)7(18)2-9(28-14)13(22)23;;/h2-3,6-8,10-12,14,18-21H,4H2,1H3,(H,15,17)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t6-,7-,8+,10-,11+,12+,14-;;/m0../s1 |

InChI Key |

RGVBDJMGQRQBGN-VYPPRTDPSA-L |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)COS(=O)(=O)[O-])O)OC2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Disodium 2-acetamido-2-deoxy-3-O-(4-deoxy-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-galactopyranose, also known as D-Galactopyranose sulfonate, is a complex carbohydrate derivative with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Acetamido Group : Contributes to its solubility and biological interactions.

- Sulfonate Group : Enhances its reactivity and solubility in aqueous environments.

- Hexenopyranuronosyl Unit : Imparts specific biological recognition properties.

The molecular formula is with a molecular weight of approximately 421.43 g/mol. The compound exists as a disodium salt, which aids in its solubility in physiological conditions.

Antimicrobial Properties

Research indicates that disodium 2-acetamido-2-deoxy-3-O-(4-deoxy-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-galactopyranose exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of certain Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Enzymatic Interactions

This compound interacts with specific enzymes involved in carbohydrate metabolism. It has been shown to act as a substrate for glycosyltransferases, which are crucial for the synthesis of glycoproteins and glycolipids. The enzymatic pathways involving this compound are vital for understanding its role in cellular processes .

Anti-inflammatory Effects

Preliminary studies suggest that disodium 2-acetamido-2-deoxy-3-O-(4-deoxy-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-galactopyranose may possess anti-inflammatory properties. In vitro experiments have indicated that it can modulate inflammatory cytokine production, potentially offering therapeutic benefits for conditions like arthritis .

Case Studies

- Inhibition of Biofilm Formation : A clinical study investigated the effect of this compound on biofilm-forming bacteria associated with chronic infections. Results showed a significant reduction in biofilm density, highlighting its potential as an adjunctive treatment in chronic wound management .

- Glycosylation Inhibition : In another study, the compound was evaluated for its ability to inhibit glycosylation processes in cancer cells. The findings suggested that it could reduce tumor cell proliferation by interfering with glycan synthesis pathways .

Research Findings

Chemical Reactions Analysis

Degradation Pathways

The compound undergoes enzymatic degradation, particularly in bacterial systems, as part of glycosaminoglycan metabolism. The pathway involves:

This pathway is conserved across bacteria like Streptococcus agalactiae and Dickeya chrysanthemi, converting the compound into central metabolic intermediates .

Structural Transformations

The compound exhibits reactivity tied to its functional groups:

Its sulfonate group stabilizes the molecule against certain hydrolytic enzymes, though acidic conditions may lead to partial desulfation .

Analytical Characterization

Reactivity is monitored via spectroscopic methods:

Biological Interactions

The compound interacts with cellular systems through:

| Mechanism | Effect | Citation |

|---|---|---|

| Anti-inflammatory signaling | Modulation of cytokine pathways | |

| Tissue repair promotion | Stimulation of extracellular matrix synthesis |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinctions:

Physicochemical Properties

- Solubility: Sulfated derivatives (e.g., target compound, compound 16) exhibit higher water solubility due to ionic sulfonate groups compared to non-sulfated analogs .

- NMR Signatures: Key differences in anomeric proton signals (δ 4.30–4.78 ppm for β-linkages vs. δ 5.0+ ppm for α-linkages) and sulfonation-induced deshielding effects (~δ 3.5–4.5 ppm for sulfated O-CH₂ groups) .

Preparation Methods

Chemical Synthesis

Chemical synthesis typically starts with protected monosaccharide building blocks. The key steps include:

- Protection of hydroxyl groups and amine functionality to prevent undesired reactions.

- Glycosylation reaction to form the β-(1→3) glycosidic linkage between the galactopyranose and the 4-deoxy-hexenopyranuronic acid derivative.

- Introduction of the 4-deoxy-α-L-threo-hex-4-enopyranuronosyl moiety , often via selective elimination or oxidation to generate the unsaturated uronic acid.

- Selective sulfation at the 6-O position of the galactopyranose unit using sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions to avoid over-sulfation.

- Deprotection steps to remove protecting groups without degrading the sulfonate or glycosidic bonds.

- Neutralization with sodium ions to yield the disodium salt form.

This approach requires meticulous optimization of reaction conditions to maintain stereochemical integrity and to achieve regioselective sulfation.

Enzymatic and Chemoenzymatic Synthesis

Given the complexity, enzymatic methods offer regio- and stereospecific advantages:

- Glycosyltransferases catalyze the formation of the glycosidic bond between monosaccharide units with high specificity.

- Sulfotransferases introduce sulfate groups at precise positions using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.

- Use of engineered enzymes or microbial systems can enhance yield and selectivity.

Chemoenzymatic routes combine chemical synthesis of intermediates with enzymatic modification steps, improving overall efficiency and reducing the need for protecting groups.

Isolation and Chemical Modification from Natural Sources

Disaccharides similar to this compound can be isolated from enzymatic depolymerization of chondroitin sulfate extracted from animal cartilage. The process involves:

- Extraction of chondroitin sulfate polysaccharides

- Enzymatic digestion using chondroitinases to produce defined disaccharide units.

- Purification by chromatographic techniques such as ion-exchange and size-exclusion chromatography.

- Chemical sulfation or desulfation to adjust the sulfation pattern to match the target compound.

- Conversion to the disodium salt form by treatment with sodium hydroxide or sodium salts.

This method is often used for obtaining biologically relevant disaccharides but requires extensive purification and characterization.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Sulfation specificity is critical; over-sulfation or incorrect position sulfation leads to inactive or impure products. Controlled sulfation using sulfur trioxide complexes under low temperature is preferred in chemical synthesis.

- Enzymatic sulfation offers superior positional specificity but depends on enzyme source and activity; recombinant enzymes have improved accessibility.

- Glycosylation efficiency is influenced by protecting group strategy and choice of glycosyl donor/acceptor pairs, with thioglycosides and trichloroacetimidates commonly used.

- Purification often involves high-performance liquid chromatography (HPLC) with ion-exchange columns to separate sulfated disaccharides based on charge and size.

- Analytical characterization by NMR, mass spectrometry, and chromatographic profiling is essential to confirm structure and purity.

Q & A

Basic Research Questions

Q. How is the structural characterization of disodium 2-acetamido-2-deoxy-3-O-(4-deoxy-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-galactopyranose performed in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming regiochemistry and stereochemistry. For example, coupling constants (e.g., ) in the pyranose ring and sulfation patterns are analyzed to distinguish between α/β anomers and sulfation sites . Mass spectrometry (MS) with electrospray ionization (ESI) is used to validate molecular weight and sulfation stoichiometry. X-ray crystallography may resolve ambiguities in glycosidic linkage conformations when crystalline derivatives are obtainable .

Q. What are the key considerations in designing synthetic routes for this sulfated disaccharide?

- Methodological Answer : Synthetic routes prioritize orthogonal protecting groups (e.g., tert-butyldiphenylsilyl, benzyl, acetyl) to enable regioselective sulfation at C6 of galactose. For example, tert-butyldiphenylsilyl protection at C6 allows selective deprotection prior to sulfonation . Glycosylation steps require careful optimization of promoters (e.g., ) and acceptors to ensure stereochemical fidelity at the 3-O-linkage . Post-synthetic sulfonation with sulfur trioxide-triethylamine complex in DMF ensures high yield of the disodium salt .

Advanced Research Questions

Q. How can glycosidic linkage stereochemistry be analyzed when contradictions arise between computational predictions and experimental data?

- Methodological Answer : Discrepancies are resolved using a combination of NOESY/ROESY NMR to detect through-space correlations between protons across the glycosidic bond. For example, inter-residue NOEs between H1 of the hex-4-enopyranuronosyl donor and H3 of the galactopyranose acceptor confirm β(1→3) linkage . Density Functional Theory (DFT) calculations of coupling constants () and glycosidic torsion angles () provide additional validation .

Q. What experimental strategies evaluate the impact of sulfation position (C6 vs. other sites) on biological activity?

- Methodological Answer : Regioselective desulfation via solvolysis (e.g., using in dioxane) generates analogs for comparative studies . Competitive binding assays (e.g., SPR or ITC) with sulfation-deficient analogs quantify affinity differences for target proteins like lectins or growth factors . Functional assays (e.g., inhibition of heparan sulfate-dependent viral entry) further correlate sulfation position with bioactivity .

Q. How are contradictions in synthetic yields resolved when scaling up glycosylation reactions?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., aglycon transfer). Kinetic monitoring via TLC or inline IR spectroscopy identifies optimal reaction times. For example, glycosyl donors with trichloroacetimidate leaving groups improve reaction efficiency under milder conditions . Scale-up adjustments may include switching from THF to dichloromethane to enhance donor stability .

Q. What methodologies are employed to design analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Chemoenzymatic synthesis using galactose-6-O-sulfotransferases enables site-specific sulfation for analog generation . For linkage variation, modular synthesis of disaccharide building blocks (e.g., 4-deoxy-L-threo-hex-4-enopyranuronosyl donors) allows systematic testing of α(1→3) vs. β(1→3) configurations . Computational docking (e.g., AutoDock) predicts binding modes to guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.